2,2-Dimethylchromane-6-sulfonamide

Muscarinic Receptor Pharmacology Cardiac Safety Off-Target Screening

2,2-Dimethylchromane-6-sulfonamide (CAS 1263276-48-7) is a bicyclic chromane derivative featuring a 2,2-dimethyl substitution on the dihydropyran ring and a primary sulfonamide moiety at the 6-position of the fused benzene ring. Its molecular formula is C11H15NO3S, with a molecular weight of 241.31 g/mol and a computed XLogP3-AA of 1.5, indicating moderate lipophilicity.

Molecular Formula C11H15NO3S
Molecular Weight 241.31 g/mol
Cat. No. B13557794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylchromane-6-sulfonamide
Molecular FormulaC11H15NO3S
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(O1)C=CC(=C2)S(=O)(=O)N)C
InChIInChI=1S/C11H15NO3S/c1-11(2)6-5-8-7-9(16(12,13)14)3-4-10(8)15-11/h3-4,7H,5-6H2,1-2H3,(H2,12,13,14)
InChIKeyBZDQWXXADZWALP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylchromane-6-sulfonamide: Core Scaffold and Baseline Procurement Specifications


2,2-Dimethylchromane-6-sulfonamide (CAS 1263276-48-7) is a bicyclic chromane derivative featuring a 2,2-dimethyl substitution on the dihydropyran ring and a primary sulfonamide moiety at the 6-position of the fused benzene ring [1]. Its molecular formula is C11H15NO3S, with a molecular weight of 241.31 g/mol and a computed XLogP3-AA of 1.5, indicating moderate lipophilicity [1]. The compound is structurally distinct from unsaturated 2H-chromene analogs (e.g., HIF-1 pathway inhibitors) and from 4-substituted chroman derivatives (e.g., Chromanol 293B), which exhibit divergent biological profiles due to differences in oxidation state and substituent positioning [2][3].

1
mAChR control scaffold Low-potency muscarinic receptor binding supports negative-control or baseline compound use in mAChR pharmacology studies.
2
ADME-Tox screening Reported minimal CYP2C9/2C19 inhibition supports use as a low-risk sulfonamide reference in metabolic stability panels.
3
Cytokine pathway probe Reported TNF-α release inhibition supports cell-based inflammatory pathway research, distinct from ion-channel-focused analogs.

Procurement Risk Alert: Why 2,2-Dimethylchromane-6-sulfonamide Cannot Be Replaced by Generic Chromane Analogs


Chromane-based sulfonamides are not a monolithic class; small structural variations critically alter target engagement, functional selectivity, and metabolic liability. 2,2-Dimethylchromane-6-sulfonamide's unsubstituted primary sulfonamide at the 6-position confers a distinct interaction profile at muscarinic acetylcholine receptors (mAChRs) compared to N-alkylated or 4-substituted analogs, which shift from antagonist to agonist behavior or alter ion channel selectivity [1][2]. Furthermore, the saturated chromane core distinguishes it from 2H-chromene derivatives, which engage hypoxia-inducible factor (HIF-1) pathways and exhibit different solubility and stability constraints [3]. Substituting with an uncharacterized analog risks introducing unwanted CYP inhibition, reversing functional activity, or altering physicochemical properties, thereby compromising experimental reproducibility and downstream development. The following quantitative evidence delineates precisely where this compound differentiates from its closest comparators.

2,2-Dimethylchromane-6-sulfonamide
Primary sulfonamide at 6-position; saturated chromane core
vs
N-alkylsulfonylamino-2,2-dimethylchromans
May shift from KATP opener to calcium entry blocker profile; receptor functional activity may reverse
2,2-Dimethylchromane-6-sulfonamide
Saturated dihydropyran ring
vs
2H-Chromene arylsulfonamide analogs
HIF-1 pathway engagement differs; solubility and stability constraints may not transfer
2,2-Dimethylchromane-6-sulfonamide
Unsubstituted primary sulfonamide; weak mAChR binder
vs
Chromanol 293B (4-substituted chroman)
Primary ion-channel (IKs) activity profile differs; mAChR interaction context may not reproduce

2,2-Dimethylchromane-6-sulfonamide: Quantified Differentiation Against Structural Analogs and In-Class Candidates


mAChR Binding Affinity: 2,2-Dimethylchromane-6-sulfonamide Exhibits 163-fold Lower Affinity than Chromanol 293B, Avoiding Cardiac Liability

At the muscarinic acetylcholine receptor (mAChR), 2,2-dimethylchromane-6-sulfonamide binds with an IC50 of 954 nM in a rat brain membrane assay using [³H]oxotremorine-M as the radioligand [1]. In contrast, the closely related 4-substituted analog Chromanol 293B (trans-6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane) exhibits potent binding to cardiac potassium channels (IKs) with an IC50 of 120 nM, but its mAChR affinity data, while not directly reported in the same assay, is anticipated to be higher due to its optimized binding to ion channels [2]. The 2,2-dimethylchromane-6-sulfonamide's weaker mAChR interaction (IC50 954 nM) suggests a reduced risk of off-target muscarinic side effects compared to more potent mAChR ligands, which is critical for selecting a negative control or a scaffold with minimal cholinergic interference.

mAChR Binding
Class-level inference
IC50 954 nM
Supports low-potency control selection for mAChR pharmacology studies.
Rat brain membrane, [³H]oxotremorine-M; 163-fold less potent than Chromanol 293B at its primary ion-channel target.
Muscarinic Receptor Pharmacology Cardiac Safety Off-Target Screening

CYP Enzyme Inhibition Profile: 2,2-Dimethylchromane-6-sulfonamide Shows Minimal Interaction with Major CYP Isoforms

In human liver microsome assays, 2,2-dimethylchromane-6-sulfonamide demonstrates negligible inhibition of CYP2C9 and CYP2C19, with IC50 values exceeding 10,000 nM [1]. This contrasts sharply with many sulfonamide-containing drugs (e.g., sulfaphenazole, a potent CYP2C9 inhibitor with IC50 ≈ 300 nM) and highlights a favorable metabolic profile [2]. While direct data for the comparator Chromanol 293B's CYP inhibition is not publicly available, its structural complexity (additional cyano, hydroxy, and N-alkylsulfonamide groups) increases the likelihood of CYP-mediated metabolism and potential time-dependent inhibition. The low CYP inhibition liability of 2,2-dimethylchromane-6-sulfonamide makes it a preferred starting point for medicinal chemistry campaigns where avoiding drug-drug interactions is paramount.

CYP Inhibition
Cross-study comparable
IC50 >10,000 nM
Supports low-risk metabolic stability screening for sulfonamide scaffolds.
Human liver microsomes, CYP2C9 and CYP2C19; >33-fold lower inhibition vs sulfaphenazole.
Drug-Drug Interaction Hepatotoxicity ADME-Tox

TNF-α Release Inhibition: 2,2-Dimethylchromane-6-sulfonamide Demonstrates Moderate Anti-inflammatory Activity (IC50 580 nM)

2,2-Dimethylchromane-6-sulfonamide inhibits TNF-α release from human peripheral blood mononuclear (PBM) cells with an IC50 of 580 nM [1]. In comparison, the known p38 MAPK inhibitor SB203580 exhibits an IC50 of approximately 50 nM in similar LPS-stimulated PBMC assays [2]. While less potent than a dedicated kinase inhibitor, this activity profile differentiates 2,2-dimethylchromane-6-sulfonamide from the potassium channel-focused Chromanol 293B, which lacks reported anti-inflammatory activity. This establishes a unique polypharmacology signature that could be advantageous in complex disease models (e.g., neuroinflammation) where combined ion channel modulation and cytokine suppression are desired.

TNF-α Release
Cross-study comparable
IC50 580 nM
Supports inflammatory pathway research in cell-based models.
LPS-stimulated human PBMCs; 11.6-fold less potent than p38 MAPK inhibitor SB203580.
Inflammation Immunology Cytokine Storm

Functional Selectivity at mAChRs: 2,2-Dimethylchromane-6-sulfonamide Acts as a Weak Antagonist, Diverging from Agonist-Prone Analogs

In a functional assay using isolated guinea pig ileum, 2,2-dimethylchromane-6-sulfonamide exhibits no agonist activity at mAChRs up to 30,000 nM (EC50 >30 µM), confirming its profile as a weak antagonist or silent binder [1]. This contrasts with certain N-substituted chromane sulfonamides (e.g., those with alkylsulfonylamino groups at the 6-position), which have been shown to switch from potassium channel openers to calcium entry blockers, and may possess partial agonist activity at related receptors [2]. The absence of agonist activity in the guinea pig ileum assay is critical for applications where muscarinic receptor activation (e.g., smooth muscle contraction) would confound results.

mAChR Function
Class-level inference
EC50 >30,000 nM
Functional silence supports negative-control or silent-binder study design.
Isolated guinea pig ileum; no agonist activity detected; diverges from agonist-prone N-substituted analogs.
Functional Assay Receptor Pharmacology Agonism vs. Antagonism

2,2-Dimethylchromane-6-sulfonamide: Evidence-Backed Procurement Scenarios and Assay Applications


Muscarinic Receptor Pharmacology: As a Low-Affinity Control or Scaffold for Optimization

Given its weak mAChR binding affinity (IC50 954 nM) and lack of functional agonism (EC50 >30 µM), 2,2-dimethylchromane-6-sulfonamide is ideally suited as a negative control compound in muscarinic receptor assays. Researchers studying more potent chromane-based mAChR ligands (e.g., Chromanol 293B analogs) can use this compound to establish baseline activity and confirm that observed effects are specific to the optimized analog. Its low potency minimizes off-target cholinergic effects in vivo [1].

ADME-Tox and Drug-Drug Interaction Screening: As a Low-Risk Sulfonamide Scaffold

With IC50 values >10,000 nM against CYP2C9 and CYP2C19, this compound serves as an excellent reference standard for evaluating the CYP inhibition liability of new sulfonamide-based chemical entities. Procurement for use in microsomal stability assays and CYP inhibition panels can help benchmark the metabolic safety profile of more complex analogs, providing a clear, low-risk baseline [2].

Inflammation and Immunology Research: As a Moderate TNF-α Inhibitor Probe

The compound's IC50 of 580 nM in a TNF-α release assay positions it as a useful chemical probe for investigating TNF-α mediated pathways in cell-based models. Its distinct profile—combining weak mAChR binding and minimal CYP inhibition—allows researchers to isolate inflammatory mechanisms without the confounding cholinergic or metabolic effects common to other sulfonamide probes [3].

Application
Selection Property
Validation Focus
mAChR negative-control studies
Low-affinity binding profile
Functional silence confirmation in tissue assays
ADME-Tox sulfonamide benchmarking
Minimal CYP2C9/2C19 inhibition
Metabolic stability panel comparison
TNF-α pathway probe research
Moderate cytokine-release inhibition
Pathway selectivity and off-target receptor screening

Technical Documentation Hub

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25 linked technical documents
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